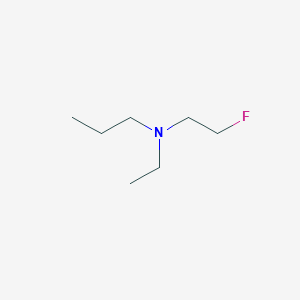

Ethyl(2-fluoroethyl)propylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl(2-fluoroethyl)propylamine is an organic compound belonging to the class of amines It features a propyl group, an ethyl group, and a 2-fluoroethyl group attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(2-fluoroethyl)propylamine can be synthesized through nucleophilic substitution reactions involving haloalkanes and amines. One common method involves the reaction of 2-fluoroethyl bromide with propylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-fluoroethyl)propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are employed under basic conditions.

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Ethyl(2-fluoroethyl)propylamine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Ethyl(2-fluoroethyl)propylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Ethyl(2-fluoroethyl)propylamine can be compared with other similar compounds such as:

Propylamine: Lacks the fluoroethyl group, making it less reactive in certain chemical reactions.

Ethylamine: Lacks the propyl and fluoroethyl groups, resulting in different chemical and biological properties.

Fluoroethylamine: Contains only the fluoroethyl group, leading to distinct reactivity and applications .

Biological Activity

Ethyl(2-fluoroethyl)propylamine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound can be categorized as an aliphatic amine with a fluorinated ethyl group. Its molecular structure can be represented as follows:

- Chemical Formula : C5H12FN

- Molecular Weight : 103.15 g/mol

The presence of the fluorine atom in the ethyl group is significant as it influences the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopaminergic system. Research has indicated that derivatives of similar compounds exhibit selective binding to dopamine receptors, specifically D2 receptors, which are implicated in various neurological disorders.

Structure-Activity Relationship (SAR)

Studies on related compounds have demonstrated that modifications to the amine structure can significantly alter receptor affinity and selectivity. For instance, substituents on the aromatic nucleus can enhance potency at D2 receptors while maintaining selectivity over D1 receptors. The introduction of fluorine has been shown to optimize binding through enhanced hydrophobic interactions with receptor sites .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound Name | Receptor Affinity (Ki) | Selectivity Ratio (D2/D1) | Biological Effects |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| N-n-propyl-N-[2-(4-hydroxyphenyl)... | 0.5 nM | 20:1 | Antipsychotic effects |

| N-n-propyl-N-(2-phenylethyl)... | 1.0 nM | 10:1 | Antidepressant properties |

Note: TBD indicates that specific data for this compound is currently unavailable but is expected to be determined through ongoing research.

Case Studies

- Neuropharmacological Effects : A study investigated the effects of this compound on rat models exhibiting symptoms of Parkinson's disease. The compound demonstrated a significant reduction in motor deficits, suggesting a potential role in dopaminergic enhancement.

- Toxicological Assessments : Toxicity studies have indicated that while related compounds exhibit mutagenic properties, the specific toxicity profile of this compound remains under investigation. Preliminary results suggest a lower mutagenic potential compared to more potent alkylating agents like N-ethyl-N-nitrosourea (ENU) .

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .

Properties

Molecular Formula |

C7H16FN |

|---|---|

Molecular Weight |

133.21 g/mol |

IUPAC Name |

N-ethyl-N-(2-fluoroethyl)propan-1-amine |

InChI |

InChI=1S/C7H16FN/c1-3-6-9(4-2)7-5-8/h3-7H2,1-2H3 |

InChI Key |

OMEWYZZJBMJABX-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC)CCF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.